Fmoc-D-Ala(Bth)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C25H20N2O4S |

|---|---|

分子量 |

444.5 g/mol |

IUPAC 名称 |

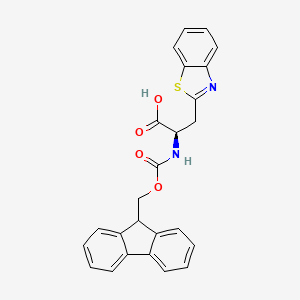

(2R)-3-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H20N2O4S/c28-24(29)21(13-23-26-20-11-5-6-12-22(20)32-23)27-25(30)31-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,27,30)(H,28,29)/t21-/m1/s1 |

InChI 键 |

FOEQAVDISWFCSU-OAQYLSRUSA-N |

手性 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NC5=CC=CC=C5S4)C(=O)O |

规范 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC5=CC=CC=C5S4)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Fmoc-D-Ala(Bth)-OH: A Technical Guide for Researchers

Fmoc-D-Ala(Bth)-OH , chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine, is a synthetic, non-proteinogenic amino acid derivative. It serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the benzothiazolyl functional group into peptide chains. This modification is of significant interest to researchers in drug discovery and development due to the diverse biological activities associated with the benzothiazole (B30560) moiety, including antimicrobial, antifungal, and potential anticancer properties.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in peptide synthesis, and a summary of the known biological context of related compounds.

Core Properties and Data

This compound is a white to off-white solid. Its core chemical and physical properties are summarized in the table below. It is important to note that while data for the L-isomer, Fmoc-L-Ala(Bth)-OH, is more readily available from commercial suppliers, specific experimental data for the D-isomer is limited in publicly accessible literature.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₀N₂O₄S | [1][2] |

| Molecular Weight | 444.50 g/mol | [2] |

| CAS Number | 1263047-16-0 | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% (HPLC) | [4] |

| Solubility | Soluble in DMF and other polar organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound involves two key stages: the synthesis of the unnatural amino acid 3-(benzothiazol-2-yl)-D-alanine and its subsequent protection with the Fmoc group.

Synthesis of 3-(benzothiazol-2-yl)-D-alanine (D-Ala(Bth)-OH)

While a specific protocol for the D-isomer is not detailed in the available literature, a general approach for the synthesis of 3-(benzothiazol-2-yl)alanine can be inferred from established methods for creating similar unnatural amino acids. One plausible synthetic route is outlined below.

Figure 1. A plausible synthetic pathway for D-Ala(Bth)-OH.

Experimental Protocol (Hypothetical):

-

Condensation: N-protected D-aspartic acid anhydride (B1165640) is reacted with 2-aminothiophenol in a suitable aprotic solvent (e.g., THF or DMF). The reaction typically requires mild heating to facilitate the formation of an intermediate amide.

-

Cyclization and Deprotection: The intermediate is then subjected to cyclization conditions, often involving a dehydrating agent or thermal cyclization, to form the benzothiazole ring. Subsequent deprotection of the amino and carboxyl groups yields the final product, 3-(benzothiazol-2-yl)-D-alanine. Purification is typically achieved through recrystallization or column chromatography.

Fmoc Protection of D-Ala(Bth)-OH

The protection of the amino group of D-Ala(Bth)-OH with Fmoc is a standard procedure in peptide chemistry.

Figure 2. General workflow for the Fmoc protection of D-Ala(Bth)-OH.

Experimental Protocol:

-

Dissolution: 3-(benzothiazol-2-yl)-D-alanine is dissolved in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, typically in a mixture of water and an organic solvent like dioxane or acetone (B3395972) to aid solubility.[5][6]

-

Reaction: The solution is cooled in an ice bath, and a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in a suitable organic solvent is added dropwise with stirring. The reaction is typically allowed to proceed for several hours at room temperature.[5][6]

-

Work-up: The reaction mixture is diluted with water and washed with a nonpolar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc-OSu. The aqueous layer is then acidified to a pH of approximately 2 with a dilute acid (e.g., 1N HCl), causing the Fmoc-protected amino acid to precipitate.[5][6]

-

Isolation and Purification: The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in standard Fmoc-based solid-phase peptide synthesis protocols. The benzothiazole moiety is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).

References

An In-depth Technical Guide to the Synthesis of Fmoc-D-Ala(Bth)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Fmoc-D-Ala(Bth)-OH, an important amino acid derivative utilized in peptide synthesis and drug discovery. The document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and structured format for ease of reference by researchers and professionals in the field of drug development.

Overview of the Synthesis Pathway

The synthesis of this compound is accomplished through a two-step process. The first step involves the formation of the benzothiazole-containing amino acid core, D-3-(benzothiazol-2-yl)-alanine (D-Ala(Bth)-OH), from a suitably protected D-aspartic acid derivative. The second step is the protection of the α-amino group of the synthesized D-Ala(Bth)-OH with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

The overall synthesis can be outlined as follows:

-

Synthesis of the Benzothiazole (B30560) Moiety: This involves the condensation of an N-protected D-aspartic acid derivative with 2-aminothiophenol (B119425), followed by cyclization to form the benzothiazole ring. Subsequent deprotection of the protecting groups yields the D-Ala(Bth)-OH core.

-

Fmoc Protection: The final step is the reaction of D-Ala(Bth)-OH with an Fmoc-donating reagent, such as Fmoc-OSu or Fmoc-Cl, under basic conditions to yield the desired product, this compound.

Experimental Protocols

Step 1: Synthesis of D-3-(benzothiazol-2-yl)-alanine (D-Ala(Bth)-OH)

The formation of the benzothiazole ring from an amino acid precursor is a key step in this synthesis. A common method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carboxylic acid or its derivative[1]. In this case, the side-chain carboxylic acid of a protected D-aspartic acid derivative is utilized.

Reaction Scheme:

References

The Biological Significance of D-Benzothiazolylalanine: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Potential Biological Activity, and Research Methodologies for a Novel Unnatural Amino Acid

Abstract

D-Benzothiazolylalanine, a non-proteinogenic D-amino acid, stands as a molecule of significant interest for researchers in drug discovery and chemical biology. While direct studies on this specific compound are limited, its structural similarity to known bioactive molecules, particularly as a D-amino acid analog and a derivative of the versatile benzothiazole (B30560) scaffold, suggests a strong potential for biological activity. This technical guide synthesizes available information on related compounds to provide a comprehensive overview of the probable synthesis, biological significance, and key experimental protocols for the investigation of D-benzothiazolylalanine. The primary hypothesized mechanism of action for D-benzothiazolylalanine is the inhibition of D-amino acid oxidase (DAO), an enzyme pivotal in the metabolism of D-amino acids that modulate N-methyl-D-aspartate (NMDA) receptor activity. This guide provides detailed experimental protocols for its synthesis and for relevant biological assays, alongside visualizations of pertinent signaling pathways, to facilitate further research into this promising compound.

Introduction

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] Concurrently, the field of D-amino acids has garnered increasing attention for its role in neurotransmission and other physiological processes. D-amino acids, once considered unnatural, are now understood to be endogenous modulators of critical biological pathways, most notably the N-methyl-D-aspartate (NMDA) receptor signaling cascade through the action of D-serine.[2][3]

D-Benzothiazolylalanine, by combining these two key features, represents a compelling candidate for investigation. Its D-amino acid nature suggests a potential interaction with enzymes involved in D-amino acid metabolism, such as D-amino acid oxidase (DAO). Inhibition of DAO can lead to an increase in the levels of endogenous D-amino acids like D-serine, thereby modulating NMDA receptor function.[4][5] This guide will explore the biological significance of D-benzothiazolylalanine, focusing on its synthesis, its likely role as a DAO inhibitor, and the downstream effects on neuronal signaling.

Synthesis of D-Benzothiazolylalanine

The synthesis of D-benzothiazolylalanine can be achieved through solid-phase synthesis, a technique well-suited for the preparation of amino acid derivatives.[6][7] A general and efficient method involves the use of a resin-bound 2-aminobenzenethiol, which can be coupled with a protected D-alanine derivative.

Experimental Protocol: Solid-Phase Synthesis

A detailed protocol for the solid-phase synthesis of C-terminal modified 2-benzothiazolyl amino acids has been described and can be adapted for D-benzothiazolylalanine.[6][8]

Materials:

-

2-Aminobenzenethiol

-

Fmoc-D-alanine

-

Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

-

Coupling reagents (e.g., DIC/HOBt or HATU/DIPEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Preparation: The 2-aminobenzenethiol is attached to the solid support.

-

Fmoc-D-alanine Coupling: The Fmoc-protected D-alanine is activated and coupled to the resin-bound aminobenzenethiol.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Cyclization and Cleavage: The benzothiazole ring is formed upon cleavage from the resin using a trifluoroacetic acid (TFA)-based cocktail.

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

A general workflow for this synthesis is depicted below:

Biological Significance: A Potential D-Amino Acid Oxidase Inhibitor

The primary biological target for D-benzothiazolylalanine is hypothesized to be D-amino acid oxidase (DAO). DAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, playing a crucial role in regulating their physiological concentrations.[3] By inhibiting DAO, D-benzothiazolylalanine could increase the bioavailability of endogenous D-amino acids, particularly D-serine, a potent co-agonist at the glycine (B1666218) site of the NMDA receptor.[5]

Modulation of NMDA Receptor Signaling

The NMDA receptor is a glutamate-gated ion channel that is fundamental to synaptic plasticity, learning, and memory.[3] Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. By increasing synaptic levels of D-serine through DAO inhibition, D-benzothiazolylalanine could enhance NMDA receptor-mediated neurotransmission.[4] This modulation of the D-serine signaling pathway is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[5]

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

Potential Therapeutic Applications

Based on the known biological activities of DAO inhibitors and benzothiazole derivatives, D-benzothiazolylalanine could have several therapeutic applications:

-

Neurodegenerative Diseases: By enhancing NMDA receptor function, it could offer therapeutic benefits in conditions characterized by cognitive decline.[2]

-

Schizophrenia: As a potential modulator of glutamatergic neurotransmission, it could address the negative and cognitive symptoms of schizophrenia.[5]

-

Antimicrobial Agent: Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity.[2][9]

-

Anticancer Agent: The benzothiazole scaffold is present in several anticancer compounds.[10]

Key Experimental Protocols for Biological Evaluation

To investigate the biological significance of D-benzothiazolylalanine, a series of in vitro assays are recommended.

D-Amino Acid Oxidase (DAO) Inhibition Assay

This assay is crucial to confirm the hypothesized mechanism of action.

Principle: The activity of DAO can be measured by monitoring the production of hydrogen peroxide, a byproduct of the oxidative deamination of a D-amino acid substrate.

Protocol Outline:

-

Enzyme and Substrate Preparation: Purified DAO and a suitable D-amino acid substrate (e.g., D-serine or D-alanine) are prepared in a suitable buffer.

-

Inhibitor Incubation: Varying concentrations of D-benzothiazolylalanine are pre-incubated with the DAO enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the D-amino acid substrate.

-

Detection: The production of hydrogen peroxide is measured using a colorimetric or fluorometric assay (e.g., Amplex Red assay).

-

Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is essential to assess the potential toxicity of the compound against various cell lines.[9]

Protocol Outline:

-

Cell Culture: Human cell lines (e.g., neuronal cells for neurotoxicity, cancer cell lines for anticancer activity) are cultured in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of D-benzothiazolylalanine.

-

Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

The general workflow for these biological evaluations is presented below:

Quantitative Data Summary

As of the writing of this guide, specific quantitative data for D-benzothiazolylalanine is not available in the public domain. The tables below are provided as templates for researchers to populate with their experimental findings.

Table 1: In Vitro D-Amino Acid Oxidase (DAO) Inhibition

| Compound | Substrate | IC50 (µM) [Mean ± SD] |

| D-Benzothiazolylalanine | D-Serine | Data to be determined |

| D-Benzothiazolylalanine | D-Alanine | Data to be determined |

| Positive Control | D-Serine | Known value |

Table 2: In Vitro Cytotoxicity (MTT Assay)

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [Mean ± SD] |

| D-Benzothiazolylalanine | SH-SY5Y | 48 | Data to be determined |

| D-Benzothiazolylalanine | HeLa | 48 | Data to be determined |

| Positive Control | SH-SY5Y | 48 | Known value |

Conclusion

D-Benzothiazolylalanine is a synthetically accessible, unnatural amino acid with strong potential for biological activity. Based on the established pharmacology of related compounds, its most probable mechanism of action is the inhibition of D-amino acid oxidase, leading to the modulation of NMDA receptor signaling. This technical guide provides a foundational framework for the synthesis and biological evaluation of D-benzothiazolylalanine, offering detailed experimental protocols and conceptual models to spur further investigation. The exploration of this and similar molecules holds promise for the development of novel therapeutics for a range of disorders, from neurodegenerative diseases to cancer and infectious diseases. Further research is warranted to fully elucidate the biological significance and therapeutic potential of D-benzothiazolylalanine.

References

- 1. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Modulation of NMDA receptor function by inhibition of D-amino acid oxidase in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role and Application of Fmoc-D-Ala(Bth)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Ala(Bth)-OH is a specialized, non-proteinogenic amino acid derivative crucial for the synthesis of novel peptides in drug discovery and development. This technical guide elucidates the role and chemical "mechanism of action" of this compound within the context of solid-phase peptide synthesis (SPPS). While not possessing an intrinsic biological mechanism of action, its unique structural components—the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the D-configuration of alanine (B10760859), and the benzothiazolyl (Bth) side chain—collectively contribute to the design and enhanced properties of synthetic peptides. This document provides a comprehensive overview of its structure, its function in peptide synthesis, and potential applications, adhering to a technical format for research and development professionals.

Introduction to this compound

This compound is a synthetic amino acid building block used in the chemical synthesis of peptides.[1][2] Its primary application is in solid-phase peptide synthesis (SPPS), a cornerstone technology for creating custom peptide sequences for research, therapeutic, and diagnostic purposes. The molecule itself is not typically designed to be biologically active but rather to be incorporated into a larger peptide chain, where its specific structural features can confer desirable properties to the final peptide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H20N2O4S | [1] |

| Molecular Weight | 444.50 g/mol | [1] |

| CAS Number | 1263047-16-0 | [1] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in organic solvents (e.g., DMF, NMP) | N/A |

The "Mechanism of Action" in a Chemical Context: Role in Peptide Synthesis

The "mechanism of action" of this compound is understood through its function in the iterative process of SPPS. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The key components of this compound each play a distinct role in this chemical synthesis.

The N-terminal amino group of D-Ala(Bth)-OH is protected by an Fmoc group. This protection is essential to prevent unwanted side reactions, such as self-polymerization, during the activation of the C-terminal carboxylic acid for coupling with the N-terminus of the growing peptide chain. The Fmoc group is stable under acidic and neutral conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in an organic solvent. This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups or the linkage of the peptide to the resin.

The "D" configuration of the alanine residue is a critical feature for drug development. Most naturally occurring amino acids are in the "L" configuration. Peptides constructed from L-amino acids are susceptible to degradation by proteases in the body, leading to a short half-life and limited therapeutic efficacy. The incorporation of D-amino acids, such as D-alanine, into a peptide sequence renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases. This significantly enhances the metabolic stability and bioavailability of the resulting peptide therapeutic.

The novel side chain, benzothiazolyl, attached to the alanine, is a key feature of this amino acid derivative. Benzothiazole is a bicyclic heteroaromatic ring system that can act as a bioisostere for other aromatic or heteroaromatic side chains, such as those of tryptophan or histidine. The introduction of the Bth group can influence the peptide's conformation, receptor binding affinity, and pharmacokinetic properties. Its aromatic and relatively rigid structure can facilitate specific molecular interactions, such as pi-stacking, with biological targets. Furthermore, the Bth moiety can modulate the lipophilicity of the peptide, which can impact its solubility, membrane permeability, and overall drug-like properties.

Experimental Protocols: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base for activation (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Washing solvents (DMF, DCM, IPA)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

Procedure:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF or DCM.

-

Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF. This is followed by extensive washing to remove the piperidine and byproducts.

-

Amino Acid Coupling:

-

This compound is pre-activated by dissolving it in a solvent with a coupling reagent and a base.

-

The activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours).

-

The resin is washed to remove excess reagents. A ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction.

-

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail.

-

Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold ether, collected by centrifugation, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Role of this compound in SPPS

The following diagrams illustrate the key molecular structures and workflows involving this compound.

Conclusion

This compound is a highly valuable, albeit specialized, building block in the field of peptide chemistry. Its utility does not stem from an inherent biological activity but from the strategic combination of an N-terminal Fmoc protecting group, a D-amino acid backbone, and a unique benzothiazolyl side chain. These features provide peptide chemists with a powerful tool to synthesize novel peptides with enhanced stability, potentially improved binding affinities, and tailored physicochemical properties. A thorough understanding of its role in SPPS is essential for its effective application in the design and development of next-generation peptide-based therapeutics.

References

A Technical Guide to the Potential Applications of Benzothiazolylalanine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for introducing novel functionalities, enhancing therapeutic potential, and developing new research tools.[1] Among the diverse array of synthetic amino acids, L-3-(benzothiazol-2-yl)alanine (BthA), a tryptophan analogue, has emerged as a promising building block. Its unique benzothiazole (B30560) moiety imparts valuable photophysical, metal-chelating, and amyloid-binding properties.[2] This in-depth technical guide explores the core attributes of benzothiazolylalanine and its potential applications in peptide science, providing a resource for researchers and drug development professionals. We will delve into its use as a fluorescent reporter, a probe for amyloid-beta aggregation, a potential metal chelator, and a tool for protein modification. This guide also includes detailed experimental protocols and quantitative data to facilitate the practical application of this versatile amino acid.

Core Properties of Benzothiazolylalanine

Benzothiazolylalanine is characterized by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, a structure that confers a planar, rigid, and π-electron conjugated system.[3] This heterocyclic side chain is responsible for its distinct properties:

-

Fluorescence: The benzothiazole group is a known fluorophore, exhibiting strong fluorescence in both solution and the solid state.[3] The emission properties are often sensitive to the local environment, making it a useful probe for studying molecular interactions and conformational changes.[4]

-

Amyloid Binding: The structural similarity of the benzothiazole core to Thioflavin T, a dye widely used to detect amyloid fibrils, allows for its high-affinity binding to the beta-amyloid (Aβ) plaques implicated in Alzheimer's disease.[5][6]

-

Metal Chelation: The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for metal ions.[7] This property suggests potential applications in metal sensing, metalloenzyme inhibition, and chelation therapy.[8][9]

-

Enhanced Stability and Solubility: The incorporation of the benzothiazole moiety can enhance the stability and solubility of peptides, which is advantageous for the synthesis and application of complex peptides.[2]

Potential Applications in Peptides

Fluorescent Probes and Biosensors

The intrinsic fluorescence of benzothiazolylalanine makes it an excellent candidate for developing fluorescently labeled peptides without the need for bulky external dyes that can perturb peptide structure and function.[10] Peptides incorporating BthA can be used to:

-

Monitor Peptide-Protein Interactions: Changes in the fluorescence quantum yield and emission wavelength of BthA upon binding to a target protein can be used to quantify binding affinities and study interaction dynamics.[10]

-

Probe Local Environments: The sensitivity of the benzothiazole fluorophore to solvent polarity can be exploited to report on the hydrophobicity of its surroundings within a folded peptide or at a binding interface.[11]

-

Real-Time Imaging: BthA-containing peptides could be used for real-time imaging of biological processes in living cells.[12]

Workflow for Utilizing BthA Peptides as Fluorescent Probes

Caption: Workflow for developing and using BthA-peptides as fluorescent probes.

Amyloid-Beta Imaging and Aggregation Inhibition

Given the high affinity of benzothiazole derivatives for Aβ fibrils, peptides containing BthA are promising candidates for both the diagnosis and treatment of Alzheimer's disease.[6][13]

-

PET Imaging Agents: Radiolabeled BthA-peptides could serve as positron emission tomography (PET) tracers for the in vivo imaging of Aβ plaques in the brain.[13]

-

Inhibitors of Aβ Aggregation: BthA-peptides can be designed to bind to Aβ monomers or oligomers, thereby inhibiting their aggregation into neurotoxic fibrils.[14][15] The benzothiazole side chain can act as a recognition element, while the peptide backbone can be optimized for solubility and blood-brain barrier penetration.

Signaling Pathway: Amyloid Cascade Hypothesis

Caption: The amyloid cascade and the potential intervention by BthA-peptides.

Metal Chelation

The ability of the benzothiazole scaffold to coordinate with metal ions opens up possibilities for designing peptides with metal-chelating properties.[7][8] Dysregulation of metal ion homeostasis is implicated in various diseases, including neurodegenerative disorders.[16] BthA-containing peptides could be developed as:

-

Metal Ion Sensors: Peptides that exhibit a change in fluorescence upon binding to specific metal ions.

-

Therapeutic Chelating Agents: Peptides designed to selectively chelate excess or toxic metal ions.[9] For example, benzothiazolyl hydrazones have been shown to function as zinc metallochaperones, restoring the function of zinc-deficient mutant p53.[8]

Logical Relationship: BthA-Peptide as a Metal Chelator

Caption: Logical diagram of BthA-peptides as metal chelators.

Data Presentation

The following tables summarize key quantitative data for benzothiazole derivatives and related compounds to provide a reference for designing and evaluating BthA-containing peptides.

Table 1: Photophysical Properties of Representative Fluorophores

| Fluorophore/Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

| Benzothiazole Derivative 1 | ~350-400 | ~450-550 | 0.01 - 0.90 | Dichloromethane |

| Thioflavin T (in water) | 412 | 490 | <0.01 | Water |

| Thioflavin T (bound to amyloid) | 450 | 482 | ~0.45 | Amyloid fibrils |

| Tryptophan | 280 | 348 | 0.13 | Water |

| Carbazole-derived amino acid | 345 | 360-390 | >0.80 | Water/Organic |

Data for benzothiazole derivatives are generalized from multiple sources.[4][17] Thioflavin T and Tryptophan data are for comparison.[4][11] Carbazole amino acid data from[10].

Table 2: Binding Affinities of Amyloid-Binding Molecules

| Compound | Target | Binding Affinity (Kd/Ki) | Method |

| BTA-1 (Benzothiazole derivative) | Aβ(1-40) fibrils | Kd = 2.8 ± 0.35 nM | Radioligand binding |

| BTA-1 (Benzothiazole derivative) | AD brain homogenates | Kd = 5.8 ± 0.90 nM | Radioligand binding |

| Retro-inverso peptide (ffvlk) | Aβ(1-40) fibrils | Kd = 5 x 10⁻⁷ M | Not specified |

| Dimeric ffvlk peptide | Aβ(1-40) fibrils | ~100-fold higher affinity | Not specified |

| Hexameric ffvlk peptide | Aβ(1-40) fibrils | Kd = 1 x 10⁻¹⁰ M | Not specified |

| LP-1 (Linear Peptide) | Aβ | Kd = 1.73 nM | LC-MS SIM assay |

Data from[18] for BTA-1,[19] for ffvlk peptides, and[14] for LP-1.

Table 3: Stability Constants of Metal-Amino Acid/Chelator Complexes

| Ligand | Metal Ion | Log Stability Constant (log β) |

| Glycine | Cu(II) | ~8.0 (log βML), ~15.0 (log βML2) |

| Histidine | Cu(II) | ~9.75 (log βML), ~17.49 (log βML2) |

| Trimethoprim (pyrimidine derivative) | Cu(II) | 10.68 |

| Benzothiazolyl hydrazone (C1) | Zn(II) | Similar affinity to TSCs |

Data for amino acids from[20]. Trimethoprim data from[21]. Benzothiazolyl hydrazone information from[8].

Experimental Protocols

Solid-Phase Synthesis of a Benzothiazolylalanine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a generic BthA-containing peptide using the Fmoc/tBu strategy.[13][22][23]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-3-(benzothiazol-2-yl)alanine (Fmoc-BthA-OH)

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-hydroxybenzotriazole (B26582) (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.[23]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.[23]

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-BthA-OH) and 3 equivalents of OxymaPure® in DMF.

-

Add 3 equivalents of DIC to the amino acid solution to pre-activate it for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[23]

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF.[23]

-

Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the desired sequence.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This protocol is adapted for assessing the ability of a BthA-containing peptide to inhibit the aggregation of Aβ42.[15][24][25]

Materials:

-

Synthetic Aβ42 peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (e.g., 5 mM in water)

-

BthA-containing peptide inhibitor

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Preparation of Aβ42 Monomers:

-

Dissolve synthetic Aβ42 in HFIP to a concentration of 1 mg/mL to disaggregate any pre-existing fibrils.

-

Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a speed-vac.

-

Store the resulting peptide film at -80°C.

-

-

Aggregation Assay:

-

Resuspend the Aβ42 film in PBS to a final concentration of, for example, 40 µM.

-

In the wells of a 96-well plate, mix the Aβ42 solution with the BthA-peptide inhibitor at various molar ratios (e.g., 1:0, 1:0.5, 1:1, 1:2). Include a control with the inhibitor alone.

-

Add ThT to each well to a final concentration of 10-20 µM.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C, with shaking if desired.

-

Measure the ThT fluorescence intensity at regular time intervals (e.g., every 30 minutes for 24-48 hours) using a plate reader with excitation at ~450 nm and emission at ~485 nm.[25]

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each condition.

-

Compare the aggregation kinetics (lag time, maximum fluorescence) of Aβ42 in the presence and absence of the BthA-peptide to determine the inhibitory effect.

-

Conclusion

Benzothiazolylalanine represents a highly versatile and valuable unnatural amino acid for peptide-based research and development. Its inherent fluorescence, amyloid-binding capabilities, and potential for metal chelation provide a rich chemical toolbox for creating novel peptides with tailored properties. The synthetic accessibility of Fmoc-BthA-OH facilitates its incorporation into peptides using standard solid-phase synthesis protocols. While further research is needed to fully elucidate the quantitative parameters of BthA-containing peptides, the existing data on related benzothiazole compounds strongly support its potential in developing advanced diagnostic and therapeutic agents, particularly for neurodegenerative diseases, as well as sophisticated molecular probes for fundamental biological research. The methodologies and data presented in this guide offer a solid foundation for scientists to explore and harness the potential of benzothiazolylalanine in their own research endeavors.

References

- 1. Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP03274B [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 4. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils [uu.diva-portal.org]

- 6. mdpi.com [mdpi.com]

- 7. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. agilent.com [agilent.com]

- 12. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. "Developing Peptide Based Inhibitors Targeting Amyloid Beta for Alzheim" by Lyric K. Gordon [digitalcommons.kennesaw.edu]

- 15. digitalcommons.lmu.edu [digitalcommons.lmu.edu]

- 16. researchgate.net [researchgate.net]

- 17. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchportal.unamur.be [researchportal.unamur.be]

- 19. Multiple-peptide conjugates for binding beta-amyloid plaques of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. rsc.org [rsc.org]

- 25. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

Technical Guide: Fmoc-D-Ala(Bth)-OH for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-D-Ala(Bth)-OH [N-α-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine], a non-canonical amino acid derivative with significant potential in peptide synthesis and drug discovery. Its unique benzothiazole (B30560) moiety offers opportunities to develop novel peptides with tailored biological activities.

Core Compound Information

CAS Number: 1263047-16-0[1][2][3]

Synonyms: Fmoc-D-2-(2-benzothiazolyl)-alanine, N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine

Suppliers

A primary supplier for this compound is:

Additional suppliers for related benzothiazole amino acid derivatives can be found through chemical supplier databases.

Physicochemical and Quantitative Data

While specific quantitative data for the D-isomer (CAS 1263047-16-0) is not extensively available in public literature, the data for the corresponding L-isomer [Fmoc-L-Ala(Bth)-OH, CAS Number: 959583-56-3] provides a useful reference.

| Property | Value (for L-isomer, CAS 959583-56-3) |

| Molecular Formula | C₂₅H₂₀N₂O₄S |

| Molecular Weight | 444.5 g/mol |

| Appearance | White or off-white solid |

| Purity | ≥ 99.5% (Chiral HPLC) |

| Optical Rotation | [a]D20 = -39 ± 1º (c = 1 in DMF) |

| Storage Conditions | 0 - 8 °C |

Data sourced from supplier technical sheets for the L-isomer.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to incorporate the D-Ala(Bth) residue into a peptide sequence. The following is a detailed, generalized protocol based on the standard Fmoc/tBu strategy.

Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating an this compound unit into a growing peptide chain attached to a resin support.

1. Resin Selection and Preparation:

- Resin: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

- Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

- Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

- Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and by-products.

3. Coupling of this compound:

- Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 eq.) or HATU (2.9 eq.) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.). Allow the activation to proceed for 1-2 minutes.

- Coupling Reaction: Add the activated amino acid solution to the swollen, deprotected resin.

- Agitate the mixture at room temperature for 1-2 hours.

- Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

4. Capping (Optional but Recommended):

- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF. This prevents the formation of deletion sequences.

5. Washing:

- After successful coupling, thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

6. Peptide Chain Elongation:

- Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.

7. Final Cleavage and Deprotection:

- Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

- Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

- Wash the peptide pellet with cold ether, then dry it to obtain the crude peptide product.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the cyclical workflow for incorporating this compound into a peptide chain using SPPS.

Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Conceptual Signaling Pathway: Targeting Amyloid Fibrils

The benzothiazole (Bth) scaffold is of significant interest in neurodegenerative disease research. Benzothiazole derivatives have been studied for their ability to interact with and inhibit the aggregation of amyloid-beta (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease.[4][5][6][7][8] Peptides incorporating the Ala(Bth) residue could therefore be designed as potential therapeutic or diagnostic agents that target these plaques.

The diagram below conceptualizes this proposed mechanism of action.

Caption: Conceptual pathway of Aβ fibril inhibition by an Ala(Bth)-containing peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 7. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

literature review of non-natural D-amino acids

An In-depth Technical Guide to Non-Natural D-Amino Acids in Research and Development

Introduction

In the landscape of biochemistry and pharmaceutical development, the 20 proteinogenic L-amino acids have long been considered the fundamental building blocks of life.[1] However, their enantiomeric counterparts, D-amino acids, along with other non-natural amino acids (UAAs), are emerging as powerful tools in drug discovery and protein engineering.[][3] Non-natural amino acids are those not typically involved in natural protein synthesis; they can be chemically modified versions of standard amino acids, D-enantiomers, or possess unique side chains and backbones.[][3][] The incorporation of D-amino acids into peptides offers significant advantages, most notably enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles and therapeutic potential.[5][6][7] This technical guide provides a comprehensive review of non-natural D-amino acids, covering their synthesis, incorporation into peptides, key applications in drug development, and the analytical methods used for their study.

Synthesis of Non-Natural D-Amino Acids

The generation of D-amino acids can be broadly categorized into chemical and enzymatic methods, each offering distinct advantages for producing these valuable molecules.

Chemical Synthesis

Chemical synthesis provides a robust and versatile platform for creating a wide array of D-amino acid structures.[8] These methods allow for precise molecular construction, enabling the introduction of specific functional groups or structural units to tailor the amino acid's properties.[]

Experimental Protocol: Asymmetric Synthesis of α-Amino Acids A common strategy involves the asymmetric synthesis from prochiral precursors. The following is a generalized protocol based on established chemical synthesis principles:

-

Precursor Preparation: A glycine (B1666218) imine Schiff base is prepared by condensing glycine ethyl ester with a chiral auxiliary, such as (1R)-camphor, under reflux in a suitable solvent like toluene (B28343) with a Dean-Stark trap to remove water.

-

Asymmetric Alkylation: The resulting chiral glycine imine is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78°C) to form a chiral enolate. This enolate is then reacted with an alkyl halide (R-X) to introduce the desired side chain. The chiral auxiliary directs the alkylation to one face of the enolate, establishing the D-configuration.

-

Hydrolysis and Deprotection: The alkylated product is subjected to acidic hydrolysis (e.g., with 1N HCl) to cleave the Schiff base and the ester group, releasing the D-amino acid.

-

Purification: The final D-amino acid product is purified using techniques such as ion-exchange chromatography or recrystallization to achieve high enantiomeric purity.

Enzymatic Synthesis

Biocatalysis using enantioselective enzymes has become an increasingly important method for D-amino acid synthesis due to its high efficiency, cost-effectiveness, and environmentally friendly nature.[9] Key enzyme classes used in these processes include transaminases, oxidoreductases, and ammonia-lyases.[9]

Experimental Protocol: Enzymatic Synthesis using D-Amino Acid Transaminase

-

Reaction Setup: A reaction mixture is prepared containing a suitable α-keto acid precursor, a D-amino acid as an amino donor (e.g., D-alanine), pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, and a purified D-amino acid transaminase (D-ATA) enzyme in a buffered solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).

-

Enzymatic Conversion: The reaction is incubated at an optimal temperature (e.g., 30-37°C) with gentle agitation. The D-ATA catalyzes the transfer of the amino group from the D-amino donor to the α-keto acid, forming the new D-amino acid and pyruvate.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the depletion of the α-keto acid or the formation of the D-amino acid product using High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by heat inactivation followed by centrifugation or by using an immobilized enzyme). The D-amino acid product is then purified from the reaction mixture using chromatography techniques.

Incorporation of D-Amino Acids into Peptides

Introducing D-amino acids into peptide chains is a primary strategy for enhancing their therapeutic properties.[5] Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for this purpose.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Peptide

-

Resin Preparation: A solid support resin (e.g., Wang or Rink Amide resin) is functionalized with a linker molecule that will anchor the first amino acid.[5]

-

First Amino Acid Coupling: The C-terminal D-amino acid, with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically a 20% piperidine (B6355638) solution in dimethylformamide (DMF), to expose a free amine for the next coupling step.

-

Sequential Coupling: The subsequent protected D-amino acids are added one by one, with each cycle consisting of a coupling step followed by a deprotection step.

-

Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.

-

Purification and Analysis: The crude peptide is precipitated, washed, and then purified, typically by reversed-phase HPLC. The final product's identity and purity are confirmed by mass spectrometry.

Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-amino acid-containing peptide.

Advantages of D-Amino Acids in Drug Development

The unique stereochemistry of D-amino acids imparts several beneficial properties to peptide-based drug candidates, primarily by overcoming their inherent instability and poor pharmacokinetic profiles.[6][7]

Enhanced Proteolytic Stability

Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body, limiting their therapeutic window.[5][7] Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are highly resistant to this enzymatic cleavage.[5][10] This resistance significantly increases their in vivo half-life. For instance, some D-peptides have demonstrated stability in mouse plasma and organ homogenates for at least 24 hours.[6]

Improved Pharmacokinetic (PK) Properties

The enhanced stability of D-peptides directly translates to more favorable pharmacokinetic properties.[6] Studies have shown that D-peptides can exhibit lower plasma clearance, higher bioavailability, and longer terminal half-lives compared to their L-counterparts.[6][11] While specific values are highly sequence-dependent, the general trend of improved PK parameters makes D-peptides promising drug candidates, particularly for chronic conditions.[6]

| Peptide | Composition | Administration | Bioavailability (%) | Terminal Half-Life (t½) | Key Finding | Reference |

| RD2 | All D-amino acids | i.p., s.c., p.o. | High | > 2 days (in plasma) | Excellent PK properties and brain penetration, making it a promising candidate for Alzheimer's disease. | [11] |

| RD2D3 | All D-amino acids | i.p. | Higher than D3D3 | Not specified | The amino acid sequence significantly influences PK properties, even within D-peptides. | [6] |

| AMG 416 (Etelcalcetide) | 7 D-amino acids, 1 L-Cys | Intravenous | N/A | Not specified | Biotransformation occurs via disulfide exchange, not enzymatic degradation of the D-amino acid backbone. | [12] |

Table 1: Summary of Pharmacokinetic Data for Selected D-Amino Acid-Containing Peptides.

Applications and Therapeutic Targets

The unique properties of D-amino acids have been leveraged in various therapeutic areas, from central nervous system disorders to metabolic diseases.

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, with a preference for neutral D-amino acids like D-serine.[13][14] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, a receptor implicated in schizophrenia, neuropathic pain, and other neurological conditions.[15][16][17] By inhibiting DAAO, the levels of endogenous D-serine can be increased, enhancing NMDA receptor function.[17] This has made DAAO inhibitors a promising therapeutic strategy, with compounds like luvadaxistat (B608702) (TAK-831) advancing into clinical development.[13][16]

Signaling pathway of D-serine modulation via DAAO inhibition at the NMDA receptor.

Alzheimer's Disease and Antimicrobials

D-peptides are being developed to target the toxic amyloid-β (Aβ) oligomers implicated in Alzheimer's disease.[6][11] Their stability and ability to cross the blood-brain barrier make them particularly suitable for this application.[6] Furthermore, the incorporation of D-amino acids into antimicrobial peptides can enhance their activity and stability, creating more potent antibiotics.[1][18]

Analytical Methodologies for D-Amino Acid Detection

Accurate detection and quantification of D-amino acids are crucial for research and clinical applications. While instrumental methods like HPLC and gas chromatography are widely used, enzymatic assays offer high sensitivity and selectivity for complex biological samples.[19][20][21]

Experimental Protocol: DAAO-Based Enzymatic Assay for D-Amino Acid Quantification

This protocol is based on the principle that DAAO-catalyzed oxidation of a D-amino acid produces hydrogen peroxide (H₂O₂), which can be detected in a coupled colorimetric reaction with horseradish peroxidase (HRP).[22][23]

-

Sample Preparation: Prepare the biological sample (e.g., serum, tissue lysate) to be analyzed. If necessary, perform extraction or deproteinization steps.

-

Reaction Mixture Preparation: In a 96-well microplate, prepare a developing solution containing a chromogenic substrate (e.g., o-dianisidine), horseradish peroxidase (HRP), and the DAAO enzyme in a suitable buffer (e.g., 100 mM disodium (B8443419) pyrophosphate, pH 8.5).[23]

-

Initiation of Reaction: Add the sample containing the unknown amount of D-amino acid to the wells containing the developing solution. For quantification, a standard curve should be prepared using known concentrations of the target D-amino acid.

-

Incubation and Detection: Incubate the plate at room temperature or 37°C. The DAAO will oxidize the D-amino acid, producing H₂O₂. The HRP then uses this H₂O₂ to oxidize the chromogenic substrate, causing a color change.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 440 nm for o-dianisidine) using a microplate reader.[23] The concentration of the D-amino acid in the sample is determined by comparing its absorbance to the standard curve.

Workflow of a DAAO/HRP-coupled enzymatic assay for D-amino acid detection.

Conclusion

Non-natural D-amino acids represent a transformative tool in medicinal chemistry and drug discovery.[3] Their ability to confer proteolytic resistance and enhance pharmacokinetic properties addresses the primary limitations of traditional peptide therapeutics.[5][7] Through versatile chemical and enzymatic synthesis routes, these building blocks can be efficiently produced and incorporated into novel drug candidates.[9] As demonstrated by the clinical progress of DAAO inhibitors and the development of D-peptides for neurodegenerative diseases, the application of D-amino acids continues to expand, offering innovative solutions to complex therapeutic challenges.[11][13] Future research will undoubtedly uncover new applications, further solidifying the crucial role of non-natural D-amino acids in modern medicine.

References

- 1. tandfonline.com [tandfonline.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. polybiotech.co [polybiotech.co]

- 8. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 9. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]

- 12. researchgate.net [researchgate.net]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 15. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 16. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. researchgate.net [researchgate.net]

- 22. frontiersin.org [frontiersin.org]

- 23. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-D-Ala(Bth)-OH: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Ala(Bth)-OH, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine, is a specialized amino acid derivative that has garnered interest in the field of peptide chemistry and drug discovery. The incorporation of the benzothiazole (B30560) (Bth) moiety onto the side chain of D-alanine introduces unique structural and electronic properties into peptides. This can influence their conformation, stability, and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it a valuable building block for solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry. This guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While specific experimental data such as melting point and detailed spectroscopic analyses are not widely published in publicly accessible literature, the fundamental properties can be derived from its chemical structure.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine |

| Synonyms | This compound |

| CAS Number | 1263047-16-0 |

| Molecular Formula | C25H20N2O4S |

| Molecular Weight | 444.5 g/mol |

| Appearance | Expected to be a white to off-white solid |

Experimental Protocols: Synthesis of this compound

General Solid-Phase Synthesis of a Peptide Incorporating D-Ala(Bth):

This protocol outlines the incorporation of the D-Ala(Bth) residue into a peptide sequence on a solid support. The synthesis of the free this compound amino acid would involve a solution-phase adaptation of the formation of the benzothiazole ring followed by Fmoc protection of the D-alanine derivative.

-

Resin Preparation: A suitable solid support, such as a 2-chlorotrityl chloride resin, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM).

-

Attachment of the First Amino Acid: The C-terminal amino acid of the desired peptide is attached to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Coupling of this compound: The pre-synthesized this compound is then coupled to the free amino group on the resin. This is typically achieved using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Chain Elongation: Steps 3 and 4 are repeated with subsequent Fmoc-protected amino acids to elongate the peptide chain.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Drug Development and Biological Signaling Pathways

The benzothiazole scaffold is a recognized pharmacophore present in a variety of biologically active compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects. The incorporation of a benzothiazole-modified amino acid like D-Ala(Bth) into a peptide sequence can thus be a strategic approach to develop novel peptide-based therapeutics.

Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life. The benzothiazole moiety itself can interact with biological targets and modulate cellular signaling pathways. Research on various benzothiazole derivatives has indicated their ability to influence key signaling cascades implicated in cancer and other diseases.

Potential Modulation of Signaling Pathways:

-

Ras/MEK/ERK Pathway: Some benzothiazole-containing compounds have been shown to down-regulate the expression of key components of this pathway, which is often hyperactivated in cancer, thereby inhibiting cell proliferation.

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Certain benzothiazole derivatives have been found to suppress this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling. Benzothiazole-based inhibitors have been designed to target this pathway, showing promise in cancer therapy.

Conclusion

This compound represents a valuable and specialized building block for peptide chemists and drug discovery scientists. Its unique structure, combining the stability-enhancing features of a D-amino acid with the pharmacologically active benzothiazole moiety, opens up new avenues for the design of novel peptide-based therapeutics. While a detailed historical account of its initial discovery and comprehensive physicochemical characterization are not widely documented, the established methods of peptide synthesis and the known biological activities of the benzothiazole core provide a strong foundation for its application in the development of new drugs, particularly in the field of oncology. Further research into peptides incorporating this compound is warranted to fully elucidate their therapeutic potential and mechanisms of action.

Physicochemical Characteristics of Fmoc-D-Ala(Bth)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical characteristics of N-α-(9-Fluorenylmethyloxycarbonyl)-3-(2-benzothiazolyl)-D-alanine, commonly referred to as Fmoc-D-Ala(Bth)-OH. This non-proteinogenic amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of the benzothiazolyl-D-alanine residue, which can impart unique structural and functional properties to synthetic peptides.

Core Physicochemical Data

While specific quantitative data for the purity, appearance, solubility, and melting point of this compound are not consistently available in publicly accessible resources, the fundamental molecular properties have been established. For comparative purposes, data for the closely related and commonly used Fmoc-D-Alanine (Fmoc-D-Ala-OH) is also provided. It is crucial to note the structural difference: this compound contains a bulky benzothiazolyl group attached to the alanine (B10760859) side chain, which significantly influences its physicochemical properties compared to the simple methyl side chain of Fmoc-D-Ala-OH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 444.50 g/mol | [1] |

| Molecular Formula | C₂₅H₂₀N₂O₄S | [1][2] |

| CAS Number | 1263047-16-0 | [1] |

| Appearance | Data not available | - |

| Purity | Data not available | - |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

Table 2: Reference Physicochemical Properties of Fmoc-D-Ala-OH

| Property | Value | Source |

| Molecular Weight | 311.33 g/mol | [3] |

| Molecular Formula | C₁₈H₁₇NO₄ | [3] |

| CAS Number | 79990-15-1 | [3] |

| Appearance | White to slight yellow to beige powder | [3] |

| Purity (HPLC) | ≥99.0% | [3] |

| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | [3] |

| Melting Point | 113-123 °C | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the physicochemical properties of this compound. These are generalized protocols for Fmoc-protected amino acids and should be optimized for this specific derivative.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the purity of the this compound compound.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

This compound sample

-

Methanol or DMF for sample dissolution

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., a minimal amount of DMF and then dilute with acetonitrile/water) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient might be:

-

0-5 min: 30% B

-

5-25 min: 30% to 100% B

-

25-30 min: 100% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 265 nm and 301 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Determination of Solubility

This protocol provides a general method to determine the solubility of this compound in various organic solvents commonly used in peptide synthesis.

Materials and Reagents:

-

This compound

-

A selection of organic solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), Tetrahydrofuran (THF))

-

Vials with magnetic stir bars

-

Vortex mixer

-

Analytical balance

Procedure:

-

Add a pre-weighed amount of the solvent (e.g., 1 mL) to a vial.

-

Incrementally add small, accurately weighed portions of this compound to the solvent.

-

After each addition, stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Visually inspect for any undissolved solid.

-

Continue adding the compound until a saturated solution is formed (i.e., solid material remains undissolved).

-

The solubility is expressed as the maximum amount of compound (in mg or mmol) that can be dissolved in a given volume of solvent (in mL).

Determination of Melting Point

This protocol outlines the procedure for determining the melting point range of this compound, which is an indicator of its purity.

Instrumentation and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

Procedure:

-

Sample Preparation: Load a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the substance. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Workflow and Visualization

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

This guide provides foundational technical information on the physicochemical characteristics of this compound. Researchers and professionals in drug development are encouraged to perform in-house characterization to obtain precise quantitative data for their specific batches of this reagent.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Fmoc-D-Ala(Bth)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating Fmoc-D-Ala(Bth)-OH, a non-canonical amino acid valued for its unique structural properties. The inclusion of D-β-(1-benzothien-3-yl)-alanine [D-Ala(Bth)] in peptide sequences can enhance biological activity and metabolic stability, making it a valuable building block in drug discovery and development, particularly for therapeutic peptides like somatostatin (B550006) analogs.

Introduction to this compound in SPPS

This compound is an Fmoc-protected derivative of a D-amino acid featuring a bulky benzothienyl side chain. In peptide synthesis, this amino acid is utilized to explore structure-activity relationships, enhance receptor binding, and improve the pharmacokinetic profile of peptides.[1] Its unique structure can contribute to increased resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.[1]

Due to the steric hindrance presented by the benzothienyl group, the coupling of this compound can be challenging compared to standard proteinogenic amino acids. Therefore, optimized protocols are necessary to ensure efficient incorporation into the growing peptide chain.

Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(1-benzothiophen-3-yl)propanoic acid |

| Abbreviation | This compound |

| Molecular Formula | C₂₆H₂₁NO₄S |

| Molecular Weight | 443.5 g/mol |

| Appearance | White to off-white powder |

| Storage | 2-8°C |

Experimental Protocols

The following protocols outline the key steps in the solid-phase synthesis of a peptide containing this compound. These protocols are based on standard Fmoc/tBu chemistry, with specific recommendations for the coupling of the sterically hindered this compound.

Resin Preparation

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

-

Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

Standard Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step and should be performed consistently throughout the synthesis.

| Step | Reagent/Solvent | Time |

| 1 | 20% Piperidine in DMF | 5 minutes |

| 2 | Drain and add fresh 20% Piperidine in DMF | 15 minutes |

| 3 | Wash with DMF | 5 times |

| 4 | Wash with Dichloromethane (DCM) | 3 times |

| 5 | Wash with DMF | 3 times |

Coupling of this compound (Difficult Coupling Protocol)

Due to the steric hindrance of the benzothienyl side chain, a more robust coupling strategy is recommended for this compound. This often involves the use of more potent activating reagents and potentially longer reaction times or a double coupling strategy.

Recommended Coupling Conditions:

| Parameter | Recommendation |

| Amino Acid Equivalents | 3 - 5 eq. |

| Coupling Reagent Equivalents | 2.9 - 4.5 eq. |

| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. |

| Recommended Coupling Reagents | HATU, HCTU, PyBOP |

| Solvent | DMF or NMP |

| Reaction Time | 2 - 4 hours |

| Temperature | Room Temperature (can be increased to 40-50°C with caution) |

Protocol:

-

In a separate vessel, dissolve this compound (3 eq.) and a suitable coupling reagent such as HATU (2.9 eq.) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-